molecular formula C26H23N3O4S B11216047 2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Cat. No.: B11216047
M. Wt: 473.5 g/mol
InChI Key: FQKVNXKIEBBHRT-UHFFFAOYSA-N
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Description

2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-(4-ETHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzodioxole moiety, a quinazolinone core, and an acetamide group, making it a unique structure with diverse chemical properties.

Properties

Molecular Formula

C26H23N3O4S

Molecular Weight

473.5 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C26H23N3O4S/c1-2-17-7-10-19(11-8-17)27-24(30)15-34-26-28-21-6-4-3-5-20(21)25(31)29(26)14-18-9-12-22-23(13-18)33-16-32-22/h3-13H,2,14-16H2,1H3,(H,27,30)

InChI Key

FQKVNXKIEBBHRT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-(4-ETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.

    Synthesis of the Quinazolinone Core: The quinazolinone core is synthesized by reacting anthranilic acid with formamide under high-temperature conditions.

    Coupling Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-(4-ETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-(4-ETHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole and quinazolinone moieties play crucial roles in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • **2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE
  • **2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-(4-CHLOROPHENYL)ACETAMIDE

Uniqueness

The unique combination of the benzodioxole, quinazolinone, and acetamide groups in 2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-(4-ETHYLPHENYL)ACETAMIDE imparts distinct chemical and biological properties that differentiate it from similar compounds. Its specific molecular structure allows for unique interactions with biological targets, making it a valuable compound for research and development.

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